molecular formula C7H8ClO3P B1608543 (4-Chloro-benzyl)-phosphonic acid CAS No. 39225-05-3

(4-Chloro-benzyl)-phosphonic acid

Cat. No.: B1608543
CAS No.: 39225-05-3
M. Wt: 206.56 g/mol
InChI Key: KFNFQPHCXKFJDR-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl ring substituted with a chlorine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-phosphonic acid typically involves the reaction of 4-chlorobenzyl chloride with a phosphonic acid derivative. One common method is the Arbuzov reaction, where 4-chlorobenzyl chloride reacts with triethyl phosphite under reflux conditions to yield the desired product. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to other functional groups.

    Substitution: The chlorine atom on the benzyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can react with the chlorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a range of benzyl derivatives with different functional groups.

Scientific Research Applications

(4-Chloro-benzyl)-phosphonic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for understanding biological pathways involving phosphonic acids.

    Industry: It can be used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-phosphonic acid involves its interaction with molecular targets such as enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing the compound to act as an enzyme inhibitor. This interaction can disrupt normal enzyme function and provide insights into enzyme mechanisms and potential therapeutic targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-benzyl)-phosphonic acid ethyl ester
  • This compound methyl ester
  • This compound diethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the phosphonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to its esters, the free acid form may exhibit different reactivity and solubility, influencing its use in different contexts.

Properties

IUPAC Name

(4-chlorophenyl)methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNFQPHCXKFJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395169
Record name (4-Chloro-benzyl)-phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39225-05-3
Record name (4-Chloro-benzyl)-phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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